Cobicistat-d8 -

Cobicistat-d8

Catalog Number: EVT-1499684
CAS Number:
Molecular Formula: C₄₀H₄₆D₈N₇O₅S₂
Molecular Weight: 784.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cobicistat-d8 is a stable isotopic variant of cobicistat, primarily utilized as an internal standard in analytical chemistry, particularly for the quantification of cobicistat in biological samples via gas chromatography and liquid chromatography coupled with mass spectrometry. Cobicistat itself is a potent inhibitor of the cytochrome P450 enzyme CYP3A, which plays a critical role in the metabolism of various drugs, including human immunodeficiency virus protease inhibitors. This compound is significant in pharmacokinetics as it aids in enhancing the bioavailability of co-administered medications.

Source and Classification

Cobicistat-d8 is classified as a biochemical compound and is specifically designed for research applications. It is available through specialized suppliers like Bertin Bioreagent and SynZeal, emphasizing its role in quality control and method validation within pharmaceutical research environments. The compound is synthesized to ensure that it mimics the behavior of cobicistat while allowing for precise measurements in analytical procedures.

Synthesis Analysis

The synthesis of cobicistat-d8 involves complex organic chemistry techniques that typically include isotopic labeling methods. While specific details on the synthesis of cobicistat-d8 are not extensively documented in the provided sources, cobicistat itself is synthesized through multi-step processes that include:

  1. Formation of key intermediates: The synthesis begins with the preparation of various intermediates that are crucial for constructing the final cobicistat structure.
  2. Isotopic labeling: In the case of cobicistat-d8, deuterium atoms replace specific hydrogen atoms in the cobicistat molecule to create a stable isotopic form.
  3. Purification techniques: Following synthesis, purification methods such as chromatography are employed to isolate and confirm the identity and purity of cobicistat-d8.
Molecular Structure Analysis

Cobicistat-d8 has a molecular formula similar to that of cobicistat but incorporates deuterium atoms. The molecular structure can be represented as follows:

  • Molecular Formula: C20H26D8N3O4S
  • Molecular Weight: The presence of deuterium increases the molecular weight slightly compared to its non-labeled counterpart.

The structural formula includes a piperazine ring, which is essential for its function as a CYP3A inhibitor. The incorporation of deuterium enhances its stability and allows for differentiation during analytical measurements.

Chemical Reactions Analysis

Cobicistat-d8 participates in various chemical reactions typical for its class of compounds:

  1. Metabolic Stability: As an inhibitor of CYP3A, cobicistat-d8 interacts with substrates processed by this enzyme, affecting their metabolism.
  2. Analytical Reactions: In laboratory settings, it serves as an internal standard in reactions involving mass spectrometry, providing accurate quantification data for cobicistat levels in samples.

The technical details regarding specific reactions involving cobicistat-d8 are generally proprietary or not extensively published due to their application in drug development and analysis.

Mechanism of Action

Cobicistat acts by selectively inhibiting the CYP3A enzyme system. This inhibition prevents the metabolism of co-administered drugs that are substrates for CYP3A, thereby increasing their plasma concentrations and enhancing therapeutic efficacy. The mechanism involves competitive binding to the active site of the enzyme, which is critical for drugs used in HIV treatment regimens.

Data Supporting Mechanism

  • IC50 Values: Cobicistat exhibits IC50 values ranging from 30 to 285 nM against various HIV protease inhibitors when tested on CYP3A metabolism.
  • Selectivity: It demonstrates selectivity towards CYP3A over other cytochrome P450 enzymes, ensuring minimal interaction with non-target pathways.
Physical and Chemical Properties Analysis

Cobicistat-d8 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  • Stability: The deuterated form provides enhanced stability under various conditions compared to non-labeled counterparts.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally aligns with similar compounds in its class.
  • Storage Conditions: Should be stored under controlled conditions to maintain stability and integrity.
Applications

Cobicistat-d8 finds extensive use in scientific research, particularly within pharmacokinetics and drug development:

  1. Analytical Method Development: Used as an internal standard for developing robust analytical methods for quantifying cobicistat levels.
  2. Quality Control Applications: Ensures consistency and reliability in formulations containing cobicistat by providing reference standards during testing.
  3. Research Studies: Facilitates studies on drug interactions and metabolic pathways involving HIV protease inhibitors.
Introduction to Cobicistat-d8

Definition and Role as a Deuterated Internal Standard

Cobicistat-d8 (CAS: 2699607-48-0; molecular formula: C₄₀H₄₅D₈N₇O₅S₂; molecular weight: 784.07 g/mol) is a deuterated isotopologue of the cytochrome P450 (CYP) 3A inhibitor cobicistat, where eight hydrogen atoms (³H) are replaced by deuterium (²H). This strategic substitution occurs at the morpholine ring position, generating a chemically identical yet mass-distinct analog [3] [6] [8]. Its primary application lies in quantitative bioanalysis, where it serves as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays. The deuterium atoms introduce a predictable +8 Da mass shift, enabling unambiguous differentiation from non-deuterated cobicistat (molecular weight: 776.02 g/mol) during mass spectrometric detection [3] [4].

The deuterium kinetic isotope effect (DKIE) underpins its analytical utility. While C–D bonds exhibit greater stability than C–H bonds due to lower vibrational frequencies and higher activation energy for cleavage (typically quantified by kH/kD ratios of 2–7), this metabolic alteration is negligible in the IS context [1] [7]. Cobicistat-d8 co-elutes chromatographically with native cobicistat but remains spectrally distinct, allowing it to compensate for technical variability (e.g., sample preparation losses, matrix effects, instrument fluctuations) without interfering with analyte quantification [3] [8]. This ensures high precision in measuring cobicistat concentrations in complex biological matrices (plasma, tissues, excreta), which is critical for pharmacokinetic (PK) studies and therapeutic drug monitoring [5] [8].

Table 1: Key Characteristics of Cobicistat-d8 vs. Non-deuterated Cobicistat

PropertyCobicistat-d8CobicistatAnalytical Significance
Molecular FormulaC₄₀H₄₅D₈N₇O₅S₂C₄₀H₅₃N₇O₅S₂+8 Da mass shift for MS differentiation
Molecular Weight784.07 g/mol776.02 g/molBaseline separation in mass spectra
Chromatographic BehaviorCo-elutes with cobicistatNative compoundCorrects for retention time variations
Metabolic StabilitySlightly increased*CYP3A substrateMinimal in vivo conversion to analyte
Primary RoleInternal StandardCYP3A/P-gp inhibitorNo pharmacological interference in assays

Theoretical difference; not functionally relevant for IS use [3] [6] [8].

Historical Development of Deuterated Analogs in Pharmacological Research

Deuterium integration into pharmaceuticals evolved from metabolic tracers to deliberate drug optimization. Early work (1960s–1990s) focused on isotopic labeling for mechanistic studies, exemplified by d₂-tyramine (1961) and d₃-morphine (1963), which elucidated metabolic pathways via mass spectrometry [1] [7]. The first deuterated drug candidate, d₁-fludalanine (1980s), demonstrated reduced hepatotoxicity by blocking a toxic metabolic pathway, though it was not commercialized [7] [9]. This era established deuterium’s potential to modulate metabolism via the DKIE, where C–D bond cleavage resistance could alter metabolite profiles.

The 2017 FDA approval of deutetrabenazine (a deuterated analog of tetrabenazine) marked a paradigm shift. By deuterating sites responsible for carbonyl reductase metabolism, deutetrabenazine achieved prolonged systemic exposure, allowing lower dosing and reduced neuropsychiatric side effects in Huntington’s disease [1] [9]. This "deuterium switch" strategy—modifying existing drugs—dominated early commercial efforts. However, the 2022 approval of deucravacitinib (BMS-986165), a de novo deuterated TYK2 inhibitor, highlighted deuterium’s role in novel drug discovery. Deuterium blocked a metabolic hotspot, preventing formation of a non-selective JAK-inhibiting metabolite and preserving target specificity for psoriasis treatment [1] [7] [9].

Cobicistat-d8 emerged within this trajectory as a research enabler rather than a therapeutic. Its development paralleled advances in synthetic deuterium chemistry (e.g., metal-catalyzed H/D exchange, deuterated building blocks) that allowed precise, economical deuteration [7] [9]. Unlike deutetrabenazine or deucravacitinib, cobicistat-d8 leverages deuterium’s mass effect exclusively for analytical precision, reflecting the expansion of deuterium applications beyond therapeutics into bioanalytical science [3] [4].

Table 2: Milestones in Deuterated Drug and Reagent Development

YearCompoundTypeSignificance
1961d₂-TyramineMetabolic tracerEarly proof-of-concept for deuterium in tracking drug metabolism [7]
1980sd₁-FludalanineDrug candidateFirst deuterated agent showing reduced toxicity via metabolic shunt [9]
2017DeutetrabenazineDeuterium-switch drugFirst FDA-approved deuterated drug; improved PK of tetrabenazine [1]
2022DeucravacitinibDe novo deuterated drugFirst novel deuterated drug; maintained TYK2 selectivity via metabolic block [7]
2010sCobicistat-d8Analytical ISEnabled robust quantification of cobicistat in complex matrices [3] [8]

Significance in Bioanalytical and Pharmacokinetic Studies

Cobicistat-d8 is indispensable in modern PK and bioanalytical research due to its ability to enhance quantification accuracy and reproducibility. As a CYP3A inhibitor, cobicistat is used clinically to boost antiretrovirals (e.g., atazanavir, darunavir) and is being explored in oncology (e.g., boosting olaparib) [2] [5]. Monitoring its concentrations requires methods unaffected by matrix effects (e.g., phospholipids, proteins) or extraction variability. Cobicistat-d8 addresses this by:

  • Correcting for ionization suppression/enhancement: Co-eluting IS compensates for LC-MS matrix effects that alter analyte signal intensity [3] [8].
  • Normalizing recovery variations: Accounts for losses during sample preparation (e.g., solid-phase extraction, protein precipitation) [8].
  • Reducing inter-assay variability: Enables longitudinal PK studies with high precision (typically <15% CV) [5].

In a pivotal study, cobicistat-d8 facilitated population PK modeling using 683 plasma samples from 66 subjects (healthy volunteers, HIV, cancer, rheumatoid arthritis patients). The analysis confirmed consistent cobicistat exposure across populations and dosing regimens (150 mg once or twice daily), validating its use as a PK booster outside HIV therapy [5]. Furthermore, when quantifying cobicistat’s boosting effect on olaparib, cobicistat-d8 ensured accurate measurement of olaparib’s 1.65-fold increased bioavailability and 66% reduced intrinsic clearance—data critical for dose optimization in cancer trials [5].

Table 3: Validation Parameters Enabled by Cobicistat-d8 in Bioanalytical Assays

ParameterRole of Cobicistat-d8Impact on Data Quality
AccuracyCorrects for analyte loss during processingRecovery rates >85% with <5% bias vs. nominal values
PrecisionCompensates for instrument drift across runsInter-day CV <10% in PK studies [5]
Matrix Effect ControlMitigates ion suppression from plasma componentsSignal variation reduced from >25% to <10% [8]
Longitudinal StabilityTracks analyte degradation during storageEnsures reliable quantification in multi-center trials
SpecificityResolves analyte from metabolites via mass separationAvoids overestimation due to metabolite interference

Properties

Product Name

Cobicistat-d8

Molecular Formula

C₄₀H₄₆D₈N₇O₅S₂

Molecular Weight

784.07

Synonyms

(3R,6R,9S)-2-Methyl-13-[2-(1-methylethyl)-4-thiazolyl]-9-[2-(4-morpholinyl)ethyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic-d8 Acid 5-Thiazolylmethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.